N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide
Description
N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is a complex organic compound characterized by its unique chemical structure. This compound features a chlorophenyl group, a pyrimidinyl group, and a piperidine ring, making it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c1-13-10-17(22-12-21-13)23-16-6-8-24(9-7-16)18(25)20-11-14-2-4-15(19)5-3-14/h2-5,10,12,16H,6-9,11H2,1H3,(H,20,25)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWBSAAWPPCZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperidine ring. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the amide bond. The chlorophenyl and pyrimidinyl groups are introduced through subsequent reactions, which may involve halogenation and nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is utilized in biological assays to investigate its interaction with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The chlorophenyl group enhances its binding affinity to certain receptors, while the pyrimidinyl group plays a crucial role in its biological activity. The exact pathways and molecular targets vary depending on the application, but they often involve modulation of enzyme activity or inhibition of specific signaling pathways.
Comparison with Similar Compounds
N-[(4-Chlorophenyl)methyl]acetamide: Similar in structure but lacks the piperidine ring.
4-[(6-Methylpyrimidin-4-yl)amino]piperidine-1-carboxamide: Lacks the chlorophenyl group.
N-[(4-Chlorophenyl)methyl]piperidine-1-carboxamide: Similar but without the pyrimidinyl group.
Uniqueness: N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide stands out due to its combination of functional groups, which confer unique chemical and biological properties not found in its similar counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
